

Comparative study of Capivasertib's effect on different AKT isoforms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Capivasertib
Cat. No.:	B1684468

[Get Quote](#)

Capivasertib's Potency Across AKT Isoforms: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of **Capivasertib** (AZD5363) on the three isoforms of the serine/threonine kinase AKT: AKT1, AKT2, and AKT3.

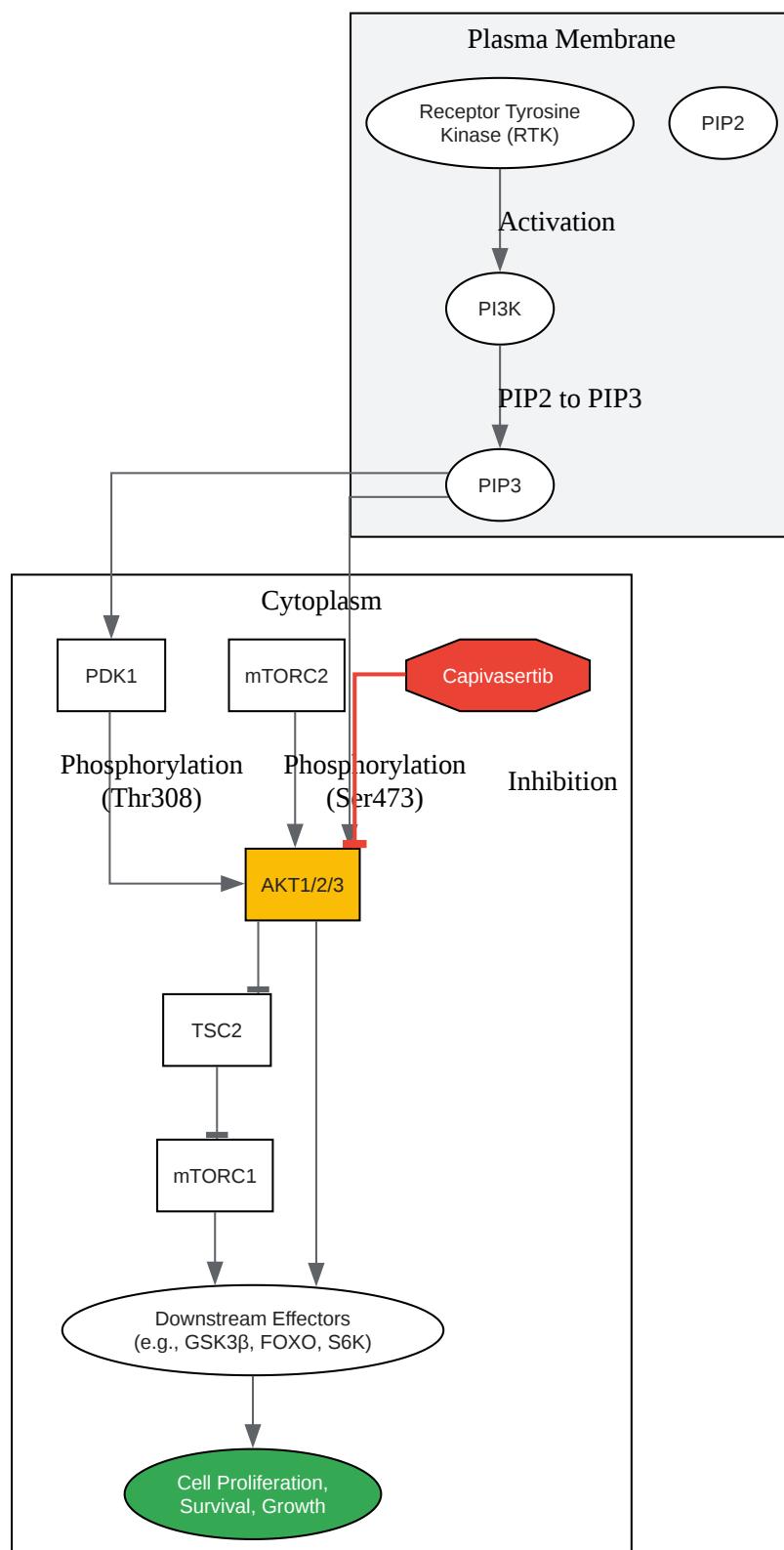
Capivasertib is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor that has demonstrated significant anti-tumor activity in numerous preclinical and clinical studies.^{[1][2][3]} Understanding its differential activity against the AKT isoforms is crucial for elucidating its mechanism of action and predicting its therapeutic efficacy and potential side effects.

Mechanism of Action

Capivasertib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of all three AKT isoforms.^{[2][3]} This prevents the phosphorylation and subsequent activation of AKT, thereby disrupting downstream signaling pathways crucial for cell growth, proliferation, survival, and metabolism, such as the PI3K/AKT/mTOR pathway.^[2] By inhibiting all three isoforms, **Capivasertib** provides a comprehensive blockade of AKT signaling.^[2]

Comparative Inhibitory Activity

The inhibitory potency of **Capivasertib** against each AKT isoform has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key


parameter. While there are slight variations in the reported IC50 values across different studies, a consistent pattern of high potency against all three isoforms is observed.

AKT Isoform	IC50 (nM) - Source	IC50 (nM) - Source	IC50 (nM) - Source
	A[4][5]	B[1]	C[3][6]
AKT1	3	3	0.1
AKT2	7	8	2
AKT3	7	8	2.6

Note: The variations in IC50 values may be attributable to differences in experimental conditions and assay formats.

PI3K/AKT Signaling Pathway and Capivasertib Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer.[\[2\]](#) The following diagram illustrates this pathway and the point of intervention by **Capivasertib**.

[Click to download full resolution via product page](#)

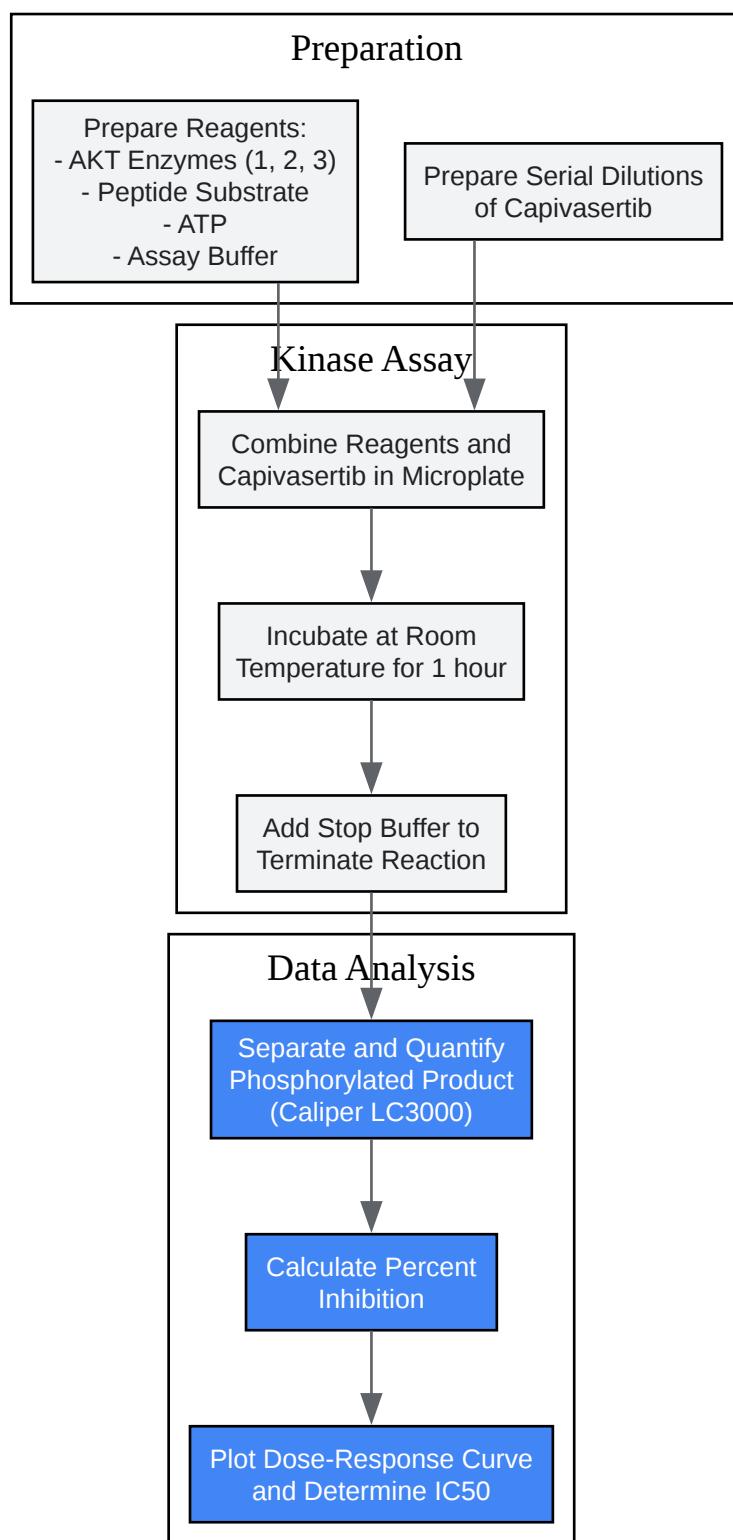
Capivasertib inhibits all three AKT isoforms within the PI3K/AKT/mTOR pathway.

Experimental Protocols

The following is a representative protocol for an in vitro kinase assay used to determine the IC50 values of **Capivasertib** against AKT isoforms.[\[1\]](#)[\[4\]](#)

Objective: To measure the concentration of **Capivasertib** required to inhibit 50% of the enzymatic activity of recombinant human AKT1, AKT2, and AKT3.

Materials:


- Active recombinant human AKT1, AKT2, and AKT3 enzymes.
- Fluorescently labeled peptide substrate (e.g., 5-FAM-labeled custom-synthesized peptide).
- Adenosine triphosphate (ATP) at the Michaelis constant (Km) for each AKT isoform.
- **Capivasertib** (serially diluted).
- Assay buffer: 100 mmol/L HEPES, 10 mmol/L MgCl₂, 4 mmol/L DTT, 0.015% Brij-35.
- Stop buffer: 100 mmol/L HEPES, 0.015% Brij-35, 0.1% coating reagent, 40 mmol/L EDTA, 5% DMSO.
- Microplates.
- Caliper LC3000 or similar microfluidic capillary electrophoresis system.

Procedure:

- Prepare serial dilutions of **Capivasertib** in the assay buffer.
- In a microplate, combine the active AKT enzyme (1 to 3 nmol/L final concentration), the peptide substrate (1.5 μmol/L final concentration), and ATP at its Km for the specific isoform.
- Add the different concentrations of **Capivasertib** to the wells. Include a control with no inhibitor.
- Incubate the reactions at room temperature for 1 hour.

- Stop the reactions by adding the stop buffer.
- Analyze the plates using a Caliper LC3000 system. This instrument separates the phosphorylated peptide product from the non-phosphorylated substrate via electrophoresis.
- Quantify the amount of phosphorylated product by detecting the laser-induced fluorescence.
- Calculate the percentage of inhibition for each **Capivasertib** concentration relative to the control.
- Plot the percentage of inhibition against the logarithm of the **Capivasertib** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram outlines the workflow for determining the in vitro inhibitory activity of **Capivasertib**.

[Click to download full resolution via product page](#)**Workflow for the in vitro kinase assay to determine Capivasertib's IC₅₀ values.**

Conclusion

Capivasertib is a potent pan-AKT inhibitor with low nanomolar IC₅₀ values against all three AKT isoforms (AKT1, AKT2, and AKT3).^{[1][4][5][6]} This broad-spectrum activity against the key nodes of the PI3K/AKT signaling pathway underscores its potential as a powerful anti-cancer therapeutic. The provided experimental protocol offers a robust framework for researchers to independently verify these findings or to evaluate the activity of other potential AKT inhibitors. Further research into the nuanced roles of each AKT isoform in different cancer types will continue to refine the clinical application of **Capivasertib** and other targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of Capivasertib? [synapse.patsnap.com]
- 3. What is the therapeutic class of Capivasertib? [synapse.patsnap.com]
- 4. Capivasertib | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. "The emerging role of capivasertib in breast cancer" - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative study of Capivasertib's effect on different AKT isoforms]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1684468#comparative-study-of-capivasertib-s-effect-on-different-akt-isoforms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com